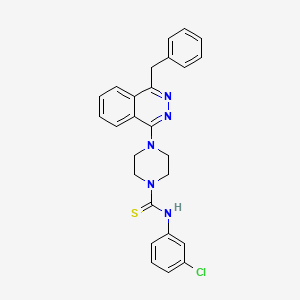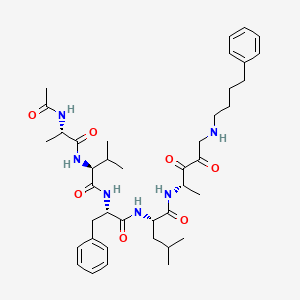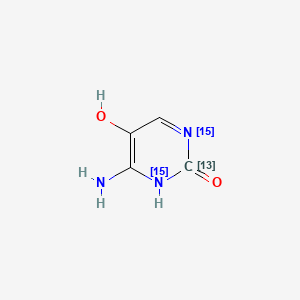
5-Hydroxycytosine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxycytosine-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. It contains carbon-13 and nitrogen-15 isotopes, which are used as tracers in various scientific studies. This compound is primarily used in research to study the metabolic pathways and pharmacokinetics of drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycytosine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Hydroxycytosine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent requirements of research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxycytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may result in the formation of reduced derivatives.
Applications De Recherche Scientifique
5-Hydroxycytosine-13C,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of chemical reactions.
Biology: Employed in studies of DNA and RNA to investigate the role of 5-Hydroxycytosine in genetic regulation and epigenetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxycytosine-13C,15N2 involves its incorporation into biological molecules, where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine with a methyl group.
5-Formylcytosine: A formylated derivative of cytosine.
Uniqueness
5-Hydroxycytosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in studies requiring high sensitivity and specificity.
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
Clé InChI |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES isomérique |
C1=[15N][13C](=O)[15NH]C(=C1O)N |
SMILES canonique |
C1=NC(=O)NC(=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


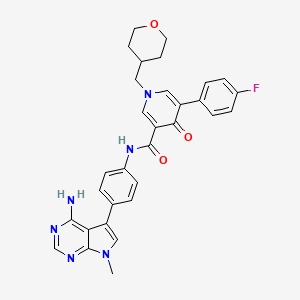



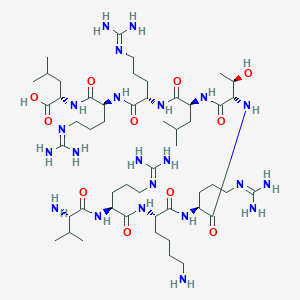
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
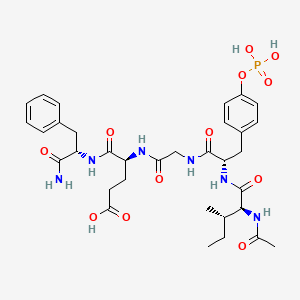

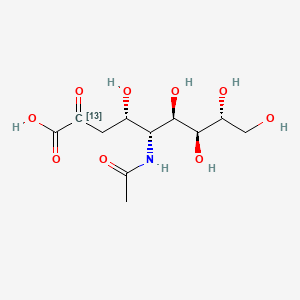
pyrimidine-2,4-dione](/img/structure/B12398270.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
